molecular formula C15H10BrN5OS B2828023 2-((6-Amino-4-(4-bromophenyl)-3,5-dicyanopyridin-2-yl)thio)acetamide CAS No. 208254-30-2

2-((6-Amino-4-(4-bromophenyl)-3,5-dicyanopyridin-2-yl)thio)acetamide

Cat. No.: B2828023
CAS No.: 208254-30-2
M. Wt: 388.24
InChI Key: YHLODLJPHXUGPK-UHFFFAOYSA-N
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Description

2-((6-Amino-4-(4-bromophenyl)-3,5-dicyanopyridin-2-yl)thio)acetamide is a heterocyclic compound featuring a 3,5-dicyanopyridine core substituted with a 4-bromophenyl group at the 4-position and a thioacetamide moiety at the 2-position.

Properties

IUPAC Name

2-[6-amino-4-(4-bromophenyl)-3,5-dicyanopyridin-2-yl]sulfanylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H10BrN5OS/c16-9-3-1-8(2-4-9)13-10(5-17)14(20)21-15(11(13)6-18)23-7-12(19)22/h1-4H,7H2,(H2,19,22)(H2,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YHLODLJPHXUGPK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2=C(C(=NC(=C2C#N)SCC(=O)N)N)C#N)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H10BrN5OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

388.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((6-Amino-4-(4-bromophenyl)-3,5-dicyanopyridin-2-yl)thio)acetamide typically involves multi-step organic reactions. One common synthetic route includes:

    Formation of the Pyridine Ring: The pyridine ring is synthesized through a cyclization reaction involving appropriate precursors such as malononitrile and 4-bromobenzaldehyde in the presence of a base like sodium ethoxide.

    Introduction of the Amino Group: The amino group is introduced via a nucleophilic substitution reaction using ammonia or an amine derivative.

    Thioacetamide Addition: The final step involves the addition of thioacetamide to the pyridine derivative under controlled conditions, often using a catalyst such as triethylamine.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to ensure consistent reaction conditions and higher yields. Solvent recovery and recycling are also crucial to minimize waste and reduce production costs.

Chemical Reactions Analysis

Types of Reactions

2-((6-Amino-4-(4-bromophenyl)-3,5-dicyanopyridin-2-yl)thio)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, which may reduce the cyano groups to amines.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in aqueous solution.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenation using bromine or chlorination using chlorine gas in the presence of a catalyst like iron(III) chloride.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Amines.

    Substitution: Halogenated derivatives.

Scientific Research Applications

2-((6-Amino-4-(4-bromophenyl)-3,5-dicyanopyridin-2-yl)thio)acetamide has several applications in scientific research:

    Medicinal Chemistry: It is investigated for its potential as a pharmacophore in the development of new drugs, particularly for its anticancer and antimicrobial properties.

    Materials Science: The compound’s unique electronic properties make it a candidate for use in organic semiconductors and photovoltaic cells.

    Biological Studies: It is used in studies related to enzyme inhibition and receptor binding due to its structural similarity to biologically active molecules.

Mechanism of Action

The mechanism of action of 2-((6-Amino-4-(4-bromophenyl)-3,5-dicyanopyridin-2-yl)thio)acetamide involves its interaction with specific molecular targets:

    Molecular Targets: The compound can bind to enzymes and receptors, inhibiting their activity. For example, it may inhibit tyrosine kinases, which are involved in cell signaling pathways.

    Pathways Involved: By inhibiting these enzymes, the compound can disrupt cellular processes such as proliferation and apoptosis, making it a potential anticancer agent.

Comparison with Similar Compounds

Structural Analogues with 3,5-Dicyanopyridine Cores

The 3,5-dicyanopyridine scaffold is a common feature in several compounds, with variations in substituents affecting properties:

Compound Name & Source Substituent at 4-Position Yield (%) Melting Point (°C) Key Features
Target Compound 4-Bromophenyl - - Bromine enhances lipophilicity; thioacetamide may improve solubility
6g () Benzo[d][1,3]dioxol-5-yl 38.6 244.5–245.1 Benzodioxol group increases aromaticity; lower yield but high purity (100% HPLC)
Compound 2 () 4-Acetamidophenyl 19 279–281 Acetamido group adds hydrogen-bonding potential; high melting point suggests crystalline stability
Compound 3 () 4-(Cyclopropylmethoxy)phenyl 71 274–276 Cyclopropylmethoxy enhances steric bulk; higher yield indicates efficient synthesis

Key Observations :

  • Yields vary significantly (19–71%), influenced by substituent complexity and reaction conditions.
  • Melting points correlate with substituent polarity; bromophenyl and cyclopropylmethoxy groups may reduce melting points compared to acetamidophenyl derivatives .

Implications for Target Compound :

  • The bromophenyl group may confer receptor-binding affinity or metabolic stability as seen in FPR agonists and anticonvulsants .
  • Lack of a pyridazinone or pyrimidinone core in the target compound suggests divergent mechanisms compared to and .

Biological Activity

2-((6-Amino-4-(4-bromophenyl)-3,5-dicyanopyridin-2-yl)thio)acetamide is a synthetic compound belonging to the class of pyridine derivatives, characterized by its unique structural features, including a bromophenyl group and a thioacetamide moiety. This compound has garnered attention in medicinal chemistry for its potential biological activities, particularly in anticancer and antimicrobial applications.

Chemical Structure and Properties

The chemical formula of this compound is C15H10BrN5OS, with a molecular weight of approximately 372.24 g/mol. The compound's structure allows it to interact with various biological targets, making it a subject of interest for further research.

PropertyValue
IUPAC Name2-[6-amino-4-(4-bromophenyl)-3,5-dicyanopyridin-2-yl]sulfanylacetamide
Molecular Weight372.24 g/mol
CAS Number208254-30-2

The biological activity of this compound is primarily attributed to its ability to inhibit specific enzymes and receptors involved in cellular signaling pathways. Notably, it may inhibit tyrosine kinases, which play crucial roles in cell proliferation and survival. By disrupting these pathways, the compound shows potential as an anticancer agent.

Anticancer Activity

Research indicates that this compound exhibits significant anticancer properties. In vitro studies have demonstrated its effectiveness against various cancer cell lines, including estrogen receptor-positive human breast adenocarcinoma (MCF7). The compound was found to induce apoptosis and inhibit cell migration and colony formation in these cells.

Case Study: MCF7 Cell Line
In a study utilizing the Sulforhodamine B (SRB) assay, the compound showed promising results with an IC50 value indicating effective cytotoxicity against MCF7 cells. Further analysis revealed that treatment with this compound led to increased levels of cleaved caspase-3 and LC3A/B, markers associated with apoptosis and autophagy respectively .

Antimicrobial Activity

The antimicrobial potential of this compound has also been explored. Studies have shown that it possesses activity against both Gram-positive and Gram-negative bacteria as well as fungal species. The mechanism of action appears to involve the disruption of bacterial lipid biosynthesis and interference with cellular processes essential for microbial survival.

Summary of Antimicrobial Studies

MicroorganismActivity Observed
Staphylococcus aureusModerate inhibition
Escherichia coliSignificant inhibition
Candida albicansEffective antifungal activity

Comparison with Related Compounds

To understand the uniqueness of this compound, it is useful to compare it with similar compounds:

Compound NameStructure VariationBiological Activity
2-((6-Amino-4-(4-chlorophenyl)-3,5-dicyanopyridin-2-yl)thio)acetamideChlorine instead of BromineSimilar anticancer properties
2-((6-Amino-4-(4-methylphenyl)-3,5-dicyanopyridin-2-yl)thio)acetamideMethyl group instead of BromineReduced potency compared to brominated version

The presence of the bromine atom in this compound significantly influences its electronic properties and reactivity compared to its chlorinated or methylated counterparts.

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